6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
Overview
Description
6-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that features both isoquinoline and quinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone
- 6-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(6-methyl-2-pyridinyl)-3-pyridinecarboxamide
Uniqueness
What sets 6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one apart from similar compounds is its unique combination of isoquinoline and quinoline moieties, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18-8-5-14-11-16(6-7-17(14)19-18)24(22,23)20-10-9-13-3-1-2-4-15(13)12-20/h1-4,6-7,11H,5,8-10,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDYPYGOVNWUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.